molecular formula C12H10N2O2 B1392921 (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate CAS No. 1261399-16-9

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate

Cat. No. B1392921
M. Wt: 214.22 g/mol
InChI Key: FJBYEFBNBGNGPC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate, also known as (E)-Methyl 3-naphthacrylate, is a synthetic organic compound with a wide range of applications in the pharmaceutical, agricultural, and chemical industries. This compound is a versatile intermediate molecule used in the synthesis of various active pharmaceutical ingredients (APIs) and other compounds. It is a colorless, odorless, and thermally stable liquid with a boiling point of 203 °C and a melting point of -20 °C. The structure of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate is shown in Figure 1.
Figure 1: Structure of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate

Scientific Research Applications

Efficient Synthesis Methods

  • Synthesis of Benzo[b][1,8]naphthyridine‐3‐carboxylic Methyl Esters :
    • A study describes the synthesis of methyl-3-(2-chloroquinolin-3-yl)acrylates, leading to the production of methyl benzo[b][1,8]naphthyridin-3-carboxylate with good yields (Nithyadevi & Rajendran, 2006).

Polymer Science and Photochemistry

  • Photo-cross-linkable Polymers for Corrosion Inhibition :

    • Poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) and similar polymers synthesized via click-chemistry have been used as efficient corrosion inhibitors for mild steel in acidic medium (Baskar et al., 2014).
  • Naphthalimide Dyes as Polymerizable Light Initiators :

    • Research on acrylated naphthalimide one-component visible light initiators shows their effectiveness in photopolymerization and migration stability in cured films (Yang et al., 2018).

Material Chemistry and Catalysis

  • Catalytic Hydration of Organonitriles :
    • A study demonstrates how [Rh(COD)(μ-Cl)]2 treatment results in excellent catalysts for hydration of various organonitriles, producing corresponding organoamides, indicating the potential role of naphthyridine derivatives in catalysis (Daw et al., 2012).

Environmental Applications

  • Biotrickling Filter for Methyl Acrylate Removal :
    • A study on a biotrickling filter packed with ceramic particles and activated sludge for treating methyl acrylate waste gas showed excellent removal efficiency, indicating potential environmental applications (Wu et al., 2016).

properties

IUPAC Name

methyl (E)-3-(1,5-naphthyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)5-4-9-7-11-10(14-8-9)3-2-6-13-11/h2-8H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYEFBNBGNGPC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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